3-(Trifluoromethyl)benzoyl chloride
Overview
Description
3-(Trifluoromethyl)benzoyl chloride is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. It contains a trifluoromethyl group, which is known for its ability to attract electron density within a molecular framework, influencing the properties of organic molecules and increasing their applicability in different fields .
Synthesis Analysis
The synthesis of compounds related to 3-(trifluoromethyl)benzoyl chloride involves multiple steps, including bromination, carboxylation, and chlorination. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved with a total yield of 61.7% through these steps. The process has been optimized by investigating the effects of reaction temperature and the amount of reagents such as sulfuric acid and dimethyl sulfoxide .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)benzoyl chloride is characterized by the presence of a benzoyl group attached to a trifluoromethyl group. This structure is pivotal in the compound's reactivity and its ability to participate in various chemical reactions. The trifluoromethyl group significantly affects the electron distribution within the molecule, which can be leveraged in the design of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
3-(Trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including cycloadditions and condensations. For example, a base-promoted (3 + 2) cycloaddition reaction involving trifluoroacetohydrazonoyl chlorides with imidates has been described to construct 3-trifluoromethyl-1,2,4-triazoles, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing drug-like molecules . Additionally, the palladium-catalyzed trifluoromethylation of aryl chlorides is an efficient method to append CF3 groups to a broad range of aryl substrates, including heterocycles, under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)benzoyl chloride and related compounds are influenced by the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can lead to increased reactivity in certain reactions. The presence of the trifluoromethyl group can also impact the solubility and stability of the compound, making it a valuable moiety in the development of materials with specific desired properties .
Scientific Research Applications
Synthesis Applications
- 3,5-bis(trifluoromethyl)benzoyl chloride, a derivative of 3-(trifluoromethyl)benzoyl chloride, is used as an important drug intermediate. It is synthesized from 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% through steps including bromination, carboxylation, and chlorination. This process is valuable for its economic efficiency (Zhou Xiao-rui, 2006).
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYJCANMOTJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062294 | |
Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzoyl chloride | |
CAS RN |
2251-65-2 | |
Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2251-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzoyl chloride | |
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Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Trifluoromethyl)benzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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